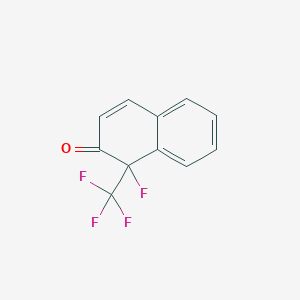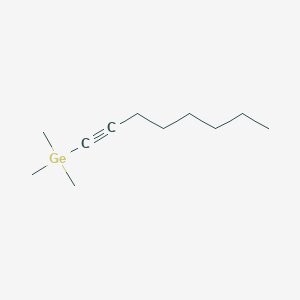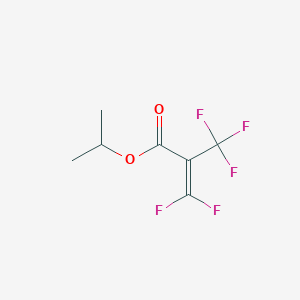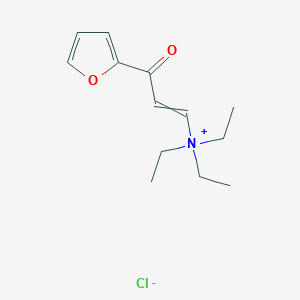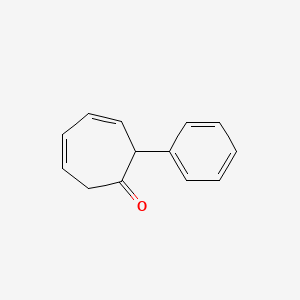![molecular formula C8H10O2 B14501504 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol CAS No. 62803-33-2](/img/structure/B14501504.png)
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol is a chemical compound characterized by the presence of two alkyne groups and an ether linkage. This compound is of interest due to its unique structure, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol typically involves the reaction of but-3-yn-1-ol with but-2-yn-1-ol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of but-3-yn-1-ol, followed by the addition of but-2-yn-1-ol to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles such as halides can replace the but-3-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated ethers.
Applications De Recherche Scientifique
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyn-1-ol: Shares the alkyne group but lacks the ether linkage.
4-Pentyn-1-ol: Similar structure but with a different alkyne position.
Propargyl alcohol: Contains a single alkyne group and a hydroxyl group.
Uniqueness
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol is unique due to the presence of two alkyne groups and an ether linkage, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
62803-33-2 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
4-but-3-ynoxybut-2-yn-1-ol |
InChI |
InChI=1S/C8H10O2/c1-2-3-7-10-8-5-4-6-9/h1,9H,3,6-8H2 |
Clé InChI |
VBIAUIYZIWOJDX-UHFFFAOYSA-N |
SMILES canonique |
C#CCCOCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


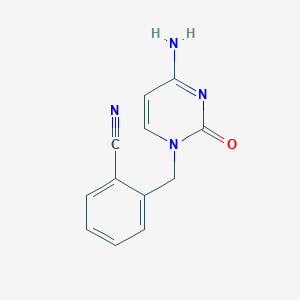
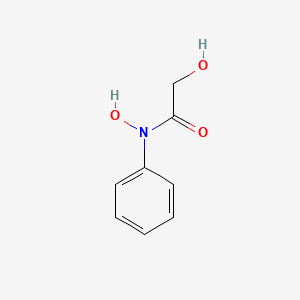

![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)
